![molecular formula C7H10N2O2S B3046714 Sulfamide, N-methyl-N-phenyl- CAS No. 127903-02-0](/img/structure/B3046714.png)
Sulfamide, N-methyl-N-phenyl-
Overview
Description
It features a tetrahedral sulfur center, with four different groups attached: S–O, S–C, S–N, and S–O. The stereogenic sulfur center allows for potential use in asymmetric syntheses . Sulfamides are versatile intermediates in organic synthesis, and their derivatives find applications in various fields.
Synthesis Analysis
Sulfamides can be synthesized from different sulfur reagents, including sulfur (II), sulfur (IV), and sulfur (VI) compounds. The synthetic routes involve introducing substituents at the sulfur center, leading to diverse sulfamide structures. Cyclic sulfonimidates, formed by linking R₁ and R₃ through a short carbon chain, are also relevant .
Molecular Structure Analysis
The molecular structure of N-methyl-N-phenyl-sulfamide consists of a central sulfur atom bonded to a methyl group (N-methyl) and a phenyl group (N-phenyl). The tetrahedral geometry around sulfur allows for chirality, making sulfamides useful in asymmetric synthesis .
Chemical Reactions Analysis
Sulfamides serve as building blocks for other sulfur (VI) compounds. They can undergo transformations to yield sulfonimidamides and sulfoximines. Sulfoximines, in particular, have gained prominence due to their medicinal chemistry properties. Additionally, sulfamides can act as alkyl transfer reagents under acidic conditions .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
[methyl(sulfamoyl)amino]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGSOFNHBDLMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613474 | |
Record name | N-Methyl-N-phenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamide, N-methyl-N-phenyl- | |
CAS RN |
127903-02-0 | |
Record name | N-Methyl-N-phenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-phenylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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